Lipophilicity (LogP) Comparison: 3-Ethyl-7-fluoro-1H-indole vs. Indole, 7-Fluoroindole, and 3-Ethylindole
The predicted octanol-water partition coefficient (LogP) of 3-ethyl-7-fluoro-1H-indole is 3.19 . This value represents a significant increase in lipophilicity relative to the parent indole (LogP ~2.1) [1] and the mono-substituted analogs 7-fluoroindole (LogP 2.31) [2] and 3-ethylindole (XlogP 3.00) [3]. The combined ethyl and fluoro substituents thus yield a compound with a LogP that is approximately 0.9 units higher than 7-fluoroindole and 0.2 units higher than 3-ethylindole.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.19 (predicted, ACD/Labs Percepta Platform) |
| Comparator Or Baseline | Indole (LogP 2.1–2.17); 7-Fluoroindole (LogP 2.31); 3-Ethylindole (XlogP 3.00) |
| Quantified Difference | ΔLogP vs. 7-fluoroindole = +0.88; vs. 3-ethylindole = +0.19 |
| Conditions | Predicted values; experimental validation may vary |
Why This Matters
Increased lipophilicity directly influences membrane permeability, protein binding, and metabolic clearance, making this compound a preferred choice for hit-to-lead optimization when balanced lipophilicity is required.
- [1] PlantaE DB. Indole. XlogP 2.10. https://plantaedb.com/compounds/indole (accessed 2026). View Source
- [2] Molbase. 7-Fluoroindole. LogP 2.30700. https://mip.molbase.cn/ (accessed 2026). View Source
- [3] PlantaE DB. 3-Ethyl-1H-indole. XlogP 3.00. https://plantaedb.com/compounds/3-ethyl-1h-indole (accessed 2026). View Source
